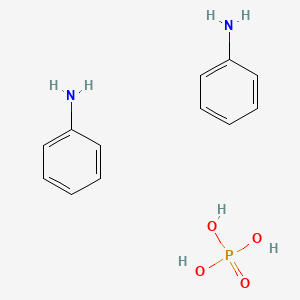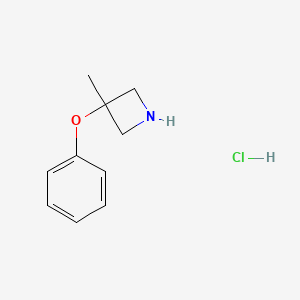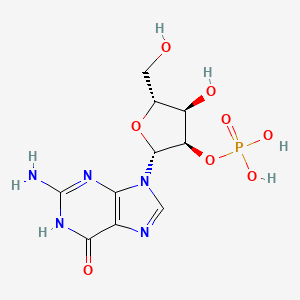
aniline;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline; phosphoric acid is a compound formed by the combination of aniline and phosphoric acid. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C₆H₅NH₂. It is a primary aromatic amine and is used as a precursor to many industrial chemicals. Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, food flavoring, and as a rust inhibitor. The combination of aniline and phosphoric acid results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as tin and hydrochloric acid, or iron and hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the reduction process . Phosphoric acid can be prepared by treating phosphorus pentoxide with water.
Industrial Production Methods
In industrial settings, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . Phosphoric acid is industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock.
Chemical Reactions Analysis
Types of Reactions
Aniline; phosphoric acid undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to form compounds such as nitrosobenzene and azobenzene.
Reduction: Aniline can be reduced to form compounds such as cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitrosobenzene, azobenzene.
Reduction: Cyclohexylamine.
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.
Scientific Research Applications
Aniline; phosphoric acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of aniline; phosphoric acid involves the interaction of aniline with various molecular targets. Aniline can act as a nucleophile, participating in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom of aniline can interact with electrophiles, leading to the formation of substituted aniline derivatives . Phosphoric acid acts as a proton donor, facilitating the protonation of aniline and enhancing its reactivity in various chemical reactions.
Comparison with Similar Compounds
Aniline; phosphoric acid can be compared with other similar compounds such as:
Aniline hydrochloride: Aniline combined with hydrochloric acid, used in the synthesis of dyes and pharmaceuticals.
Aniline sulfate: Aniline combined with sulfuric acid, used in the production of rubber processing chemicals.
Phenol: Similar to aniline but with a hydroxyl group instead of an amino group, used in the production of plastics and resins
Aniline; phosphoric acid is unique due to its combination of properties from both aniline and phosphoric acid, making it useful in a wide range of applications from conductive polymers to bioelectronics.
Properties
CAS No. |
17843-02-6 |
|---|---|
Molecular Formula |
C12H17N2O4P |
Molecular Weight |
284.248141 |
Synonyms |
dianilinium hydrogen phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)



